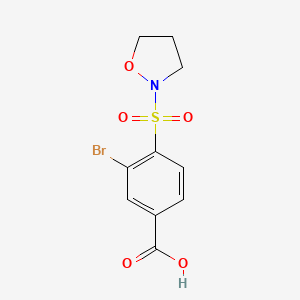
3-Bromo-4-(1,2-oxazolidin-2-ylsulfonyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-(1,2-oxazolidin-2-ylsulfonyl)benzoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a member of the benzoic acid family and has a molecular weight of 365.2 g/mol.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(1,2-oxazolidin-2-ylsulfonyl)benzoic acid is not fully understood. However, it has been reported to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) which are involved in the production of inflammatory mediators. This inhibition leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
This compound has been reported to have several biochemical and physiological effects. It has been found to inhibit the growth of several bacterial strains such as Staphylococcus aureus and Escherichia coli. It has also been reported to induce apoptosis in cancer cells and inhibit the proliferation of cancer cells. Furthermore, it has been found to reduce inflammation and pain in animal models of inflammation.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-Bromo-4-(1,2-oxazolidin-2-ylsulfonyl)benzoic acid in lab experiments is its high purity and stability. This compound can be easily synthesized in high yields and purified using column chromatography. However, one of the limitations of using this compound is its high cost. The synthesis of this compound requires expensive reagents and equipment which can be a limiting factor for some research groups.
Future Directions
There are several future directions for the research on 3-Bromo-4-(1,2-oxazolidin-2-ylsulfonyl)benzoic acid. One possible direction is the development of new drugs for the treatment of inflammatory diseases such as arthritis and asthma. Another direction is the investigation of the potential anti-cancer properties of this compound and its use in the development of new cancer therapies. Additionally, the mechanism of action of this compound needs to be further elucidated to fully understand its potential applications in medicinal chemistry.
Synthesis Methods
The synthesis of 3-Bromo-4-(1,2-oxazolidin-2-ylsulfonyl)benzoic acid involves the reaction between 3-bromo-4-hydroxybenzoic acid and 1,2-oxazolidin-2-ylmethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in a solvent such as dichloromethane or chloroform and is followed by purification using column chromatography. This method has been reported in several research papers and has been found to produce high yields of the compound.
Scientific Research Applications
3-Bromo-4-(1,2-oxazolidin-2-ylsulfonyl)benzoic acid has been extensively studied for its potential applications in medicinal chemistry. It has been reported to have anti-inflammatory, anti-bacterial, and anti-cancer properties. Several research studies have investigated the use of this compound in the development of new drugs for the treatment of various diseases.
Properties
IUPAC Name |
3-bromo-4-(1,2-oxazolidin-2-ylsulfonyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO5S/c11-8-6-7(10(13)14)2-3-9(8)18(15,16)12-4-1-5-17-12/h2-3,6H,1,4-5H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDZDRDZXXYICHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(OC1)S(=O)(=O)C2=C(C=C(C=C2)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-ethyl-4-methyl-N-[(3-methylimidazol-4-yl)methyl]aniline](/img/structure/B6644057.png)

![6-ethyl-5-fluoro-N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]pyrimidin-4-amine](/img/structure/B6644065.png)
![4-bromo-1-methyl-N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]pyrrole-2-carboxamide](/img/structure/B6644069.png)
![4-fluoro-N-[(4S)-4-methoxypyrrolidin-3-yl]-2-methylbenzamide](/img/structure/B6644071.png)

![2-[[(2-Ethyl-4-hydroxybutyl)amino]methyl]-4-fluorophenol](/img/structure/B6644094.png)
![5-chloro-4-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrimidine-4,6-diamine](/img/structure/B6644101.png)

![4-[[3-(3-Fluorophenyl)cyclobutyl]amino]pentan-2-ol](/img/structure/B6644135.png)
![N-[(2-aminophenyl)methyl]-6,7-dihydro-5H-cyclopenta[b]pyridin-2-amine](/img/structure/B6644143.png)
![Methyl 5-[(2-methyloxolan-3-yl)sulfamoyl]-1,3-thiazole-4-carboxylate](/img/structure/B6644147.png)

![3-[(3-Fluoro-5-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B6644153.png)
